2-chloro-N-methyl-N-(oxan-4-yl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(oxan-4-yl)acetamide is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . This compound is known for its unique structure, which includes a chloroacetamide group and a tetrahydropyran ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-methyl-N-(oxan-4-yl)acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-methyl-N-(oxan-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-methyl-N-(oxan-4-yl)acetamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
2-chloro-N-methyl-N-(oxan-4-yl)acetamide can be compared with other similar compounds such as:
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-: This compound has a similar chloroacetamide group but differs in its substituents, leading to different chemical and biological properties.
Acetamide, 2-chloro-N,N-diethyl-: This compound also contains a chloroacetamide group but with different alkyl substituents, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its tetrahydropyran ring, which imparts distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
2-chloro-N-methyl-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNVMYFJUNZAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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